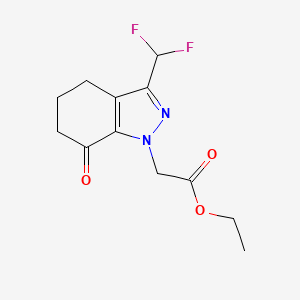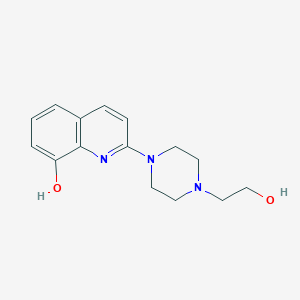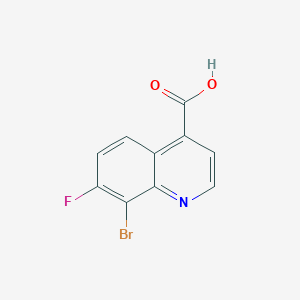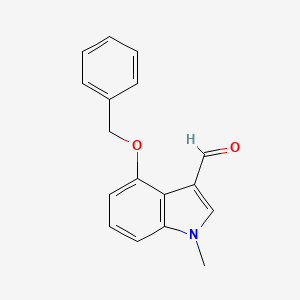
1-Bromo-6,7-dimethoxyphthalazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1-Bromo-6,7-diméthoxyphthalazine est un composé chimique de formule moléculaire C10H9BrN2O2. Il s'agit d'un dérivé de la phthalazine, un composé hétérocyclique contenant de l'azote.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La 1-Bromo-6,7-diméthoxyphthalazine peut être synthétisée par plusieurs méthodes. Une approche courante consiste à bromer la 6,7-diméthoxyphthalazine à l'aide de brome ou d'un agent bromant dans des conditions contrôlées. La réaction se produit généralement dans un solvant organique tel que le dichlorométhane ou le chloroforme, et la température est maintenue à un niveau bas pour éviter les réactions secondaires.
Méthodes de production industrielle : Dans un environnement industriel, la production de 1-Bromo-6,7-diméthoxyphthalazine peut impliquer des processus de bromation à grande échelle. Ces processus sont optimisés pour un rendement et une pureté élevés, utilisant souvent des réacteurs à flux continu et des techniques de purification avancées pour garantir la qualité du produit final.
Analyse Des Réactions Chimiques
Types de réactions : La 1-Bromo-6,7-diméthoxyphthalazine subit diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de brome peut être substitué par d'autres groupes fonctionnels par le biais de réactions de substitution nucléophile.
Réactions d'oxydation et de réduction : Le composé peut être oxydé ou réduit dans des conditions spécifiques pour former différents dérivés.
Réactions de métallation : Il peut subir des réactions de métallation, où un atome métallique est introduit dans la molécule, souvent à l'aide de réactifs comme le diisopropylamidure de lithium.
Réactifs et conditions courantes :
Substitution nucléophile : Réactifs tels que le méthylate de sodium ou le tert-butylate de potassium dans des solvants aprotiques polaires comme le diméthylsulfoxyde.
Oxydation : Agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Agents réducteurs comme le borohydrure de sodium ou l'hydrure d'aluminium et de lithium.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution nucléophile peut produire divers dérivés de la phthalazine substituée, tandis que l'oxydation et la réduction peuvent conduire à différents états d'oxydation du composé.
Applications de la recherche scientifique
La 1-Bromo-6,7-diméthoxyphthalazine possède plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules plus complexes, notamment dans le développement de produits pharmaceutiques et d'agrochimiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans la production de produits chimiques de spécialité et comme intermédiaire dans la synthèse organique.
Mécanisme d'action
Le mécanisme d'action de la 1-Bromo-6,7-diméthoxyphthalazine implique son interaction avec des cibles moléculaires spécifiques. L'atome de brome et les groupes méthoxy jouent un rôle crucial dans sa réactivité et son affinité de liaison. Le composé peut interagir avec des enzymes, des récepteurs et d'autres biomolécules, conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application et du contexte spécifiques de son utilisation.
Composés similaires :
6,7-Diméthoxyphthalazine : Elle n'a pas l'atome de brome, ce qui se traduit par une réactivité et des applications différentes.
1-Bromo-4,5-diméthoxyphthalazine : Structure similaire, mais avec un motif de substitution différent, conduisant à des propriétés chimiques et biologiques distinctes.
1-Chloro-6,7-diméthoxyphthalazine :
Unicité : La 1-Bromo-6,7-diméthoxyphthalazine est unique en raison de la présence à la fois de brome et de groupes méthoxy, qui confèrent une réactivité chimique et une activité biologique spécifiques. Sa structure distincte en fait un composé précieux pour diverses applications de recherche et industrielles.
Conclusion
La 1-Bromo-6,7-diméthoxyphthalazine est un composé polyvalent qui présente un potentiel important dans de multiples domaines. Sa structure chimique unique lui permet de participer à diverses réactions et applications, ce qui en fait un outil précieux pour les chercheurs et les professionnels de l'industrie.
Applications De Recherche Scientifique
1-Bromo-6,7-dimethoxyphthalazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 1-Bromo-6,7-dimethoxyphthalazine involves its interaction with specific molecular targets. The bromine atom and the methoxy groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
6,7-Dimethoxyphthalazine: Lacks the bromine atom, resulting in different reactivity and applications.
1-Bromo-4,5-dimethoxyphthalazine: Similar structure but with different substitution pattern, leading to distinct chemical and biological properties.
1-Chloro-6,7-dimethoxyphthalazine:
Uniqueness: 1-Bromo-6,7-dimethoxyphthalazine is unique due to the presence of both bromine and methoxy groups, which confer specific chemical reactivity and biological activity. Its distinct structure makes it a valuable compound for various research and industrial applications.
Conclusion
This compound is a versatile compound with significant potential in multiple fields. Its unique chemical structure allows it to participate in various reactions and applications, making it a valuable tool for researchers and industry professionals alike.
Propriétés
Numéro CAS |
949159-93-7 |
|---|---|
Formule moléculaire |
C10H9BrN2O2 |
Poids moléculaire |
269.09 g/mol |
Nom IUPAC |
1-bromo-6,7-dimethoxyphthalazine |
InChI |
InChI=1S/C10H9BrN2O2/c1-14-8-3-6-5-12-13-10(11)7(6)4-9(8)15-2/h3-5H,1-2H3 |
Clé InChI |
NBWOZQFRWFNGRX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C=NN=C2Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11850016.png)

![Benzyl 1,6-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B11850044.png)

![N-[[3-(4-chlorophenyl)-2-hydroxyphenyl]methyl]acetamide](/img/structure/B11850052.png)



![3-Phenyl-1-[(propan-2-yl)oxy]-1H-2-benzopyran](/img/structure/B11850078.png)



